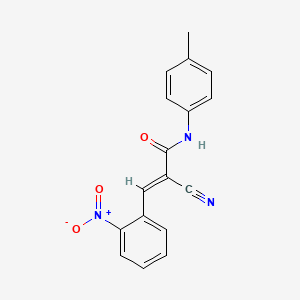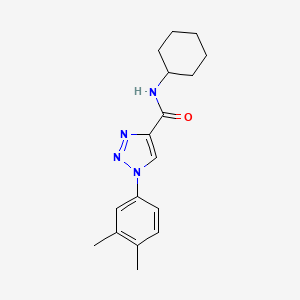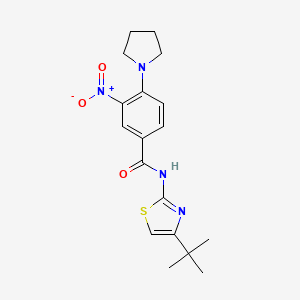![molecular formula C18H19NO4S B2757213 methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate CAS No. 1327179-55-4](/img/structure/B2757213.png)
methyl (2Z)-3-[(4-methylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide linkage. The acrylate part could be introduced through a reaction with a methyl acrylate .Molecular Structure Analysis
The molecular structure of this compound would likely show conjugation, or overlapping p-orbitals, across the molecule due to the presence of the phenyl rings and the acrylate group. This conjugation can have significant effects on the compound’s chemical properties, including its reactivity and the wavelengths of light it absorbs .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amino group could act as a base or a nucleophile, reacting with acids or electrophiles respectively. The sulfonyl group could potentially be reduced to a sulfide. The acrylate group could participate in addition reactions, such as the Michael addition or conjugate addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of conjugation, the presence of polar functional groups, and its overall size and shape would all influence properties like its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Photochromic Properties and Polymer Synthesis
Researchers have synthesized methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents. These monomers were used to prepare homopolymers and copolymers, which showed photochromic properties. This was evident from the trans–cis isomerization of the side chain azobenzene fragments induced by illumination with unpolarized and polarized light. The materials, tested in the form of thin films deposited onto glass, demonstrated reversible isomerization in repeated illumination cycles, showcasing potential applications in optical data storage and photonic devices (Ortyl, Janik, & Kucharski, 2002).
Metal Ion Binding and Removal
Novel water-soluble acryloylmorpholine copolymers were synthesized and characterized for their metal binding properties. These polymers, containing tertiary amino, amide, and sulfonic acid groups, were investigated as polychelatogens using the liquid-phase polymer-based retention technique. The study highlighted the polymers' potential in selectively binding and removing metal ions such as Ag(I), Cu(II), Co(II), and others, indicating their applicability in water purification and metal recovery processes (Rivas, Maureira, & Geckeler, 2006).
Polymerization Techniques and Copolymer Synthesis
The reversible addition fragmentation chain transfer (RAFT) polymerization technique was utilized to prepare well-defined homopolymers and block copolymers of 2-acrylamido-2-methylpropane sulfonic acid (AMPS®) and comonomers. This study explored the synthesis of multiblock core cross-linked star copolymers, demonstrating the RAFT polymerization's efficiency in producing polymers with low dispersities and potential applications in various industrial domains (Bray, Peltier, Kim, Mastrangelo, & Perrier, 2017).
Functionalized Polymer Applications
The synthesis of smart interpenetrating terpolymer network hydrogels through the grafting of starch and the strategic inclusion of sulfonic acid-based monomers was achieved. These hydrogels exhibited excellent physicochemical properties and recyclability. The optimized hydrogel was used for the removal of metal ions and dyes, highlighting its potential in environmental remediation and water treatment applications (Singha, Dutta, Mahapatra, Roy, Mitra, Deb, & Chattopadhyay, 2019).
作用機序
将来の方向性
The potential applications and future directions for research on this compound would depend on its specific properties. For example, if it has interesting optical properties, it might be studied for use in dyes or sensors. If it has biological activity, it could be studied as a potential pharmaceutical .
特性
IUPAC Name |
methyl (Z)-3-(4-methylanilino)-2-(4-methylphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-13-4-8-15(9-5-13)19-12-17(18(20)23-3)24(21,22)16-10-6-14(2)7-11-16/h4-12,19H,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPCIBHUNJMKHY-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2757130.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2757131.png)
![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-ol](/img/structure/B2757137.png)


![6-(3-bromophenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2757143.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2757145.png)
![N-(2-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757146.png)




